N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide
CAS No.: 1105216-34-9
VCID: VC7535991
Molecular Formula: C14H18ClN3O5S
Molecular Weight: 375.82
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of compounds similar to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide typically involves several key steps:
Potential Applications
Research FindingsWhile specific research findings for N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide are not available, related compounds have shown promise in various scientific domains:
Data TablesGiven the lack of specific data for N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, the following table summarizes general properties of related oxalamide compounds:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1105216-34-9 | ||||||||||||
Product Name | N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide | ||||||||||||
Molecular Formula | C14H18ClN3O5S | ||||||||||||
Molecular Weight | 375.82 | ||||||||||||
IUPAC Name | N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide | ||||||||||||
Standard InChI | InChI=1S/C14H18ClN3O5S/c15-11-4-3-10(17-14(21)13(20)16-5-1-7-19)9-12(11)18-6-2-8-24(18,22)23/h3-4,9,19H,1-2,5-8H2,(H,16,20)(H,17,21) | ||||||||||||
Standard InChIKey | MTOYLMXSAMTHDB-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCCO)Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 7639114 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume